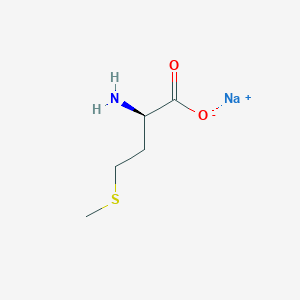
D-Methionine sodium salt
描述
D-Methionine sodium salt is a derivative of the essential amino acid methionine. Methionine is a sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and as a precursor to other sulfur-containing compounds. This compound is used in various scientific and industrial applications due to its unique properties and functions.
作用机制
Target of Action
D-Methionine sodium salt primarily targets Methionine aminopeptidase 2 and the Transcriptional regulator, HTH_3 family . Methionine aminopeptidase 2 is an enzyme that plays a crucial role in protein synthesis, while the Transcriptional regulator, HTH_3 family is involved in gene expression regulation .
Mode of Action
It is known to interact with its targets, leading to changes in protein synthesis and gene expression .
Biochemical Pathways
This compound is involved in the methionine cycle , also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level is the modulation of protein synthesis and gene expression . This can have various downstream effects, depending on the specific proteins and genes involved .
生化分析
Biochemical Properties
D-Methionine sodium salt participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by intervening in lipid metabolism, activation of endogenous antioxidant enzymes, and the biosynthesis of glutathione to counteract oxidative stress . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Methionine sodium salt typically involves the reaction of D-Methionine with sodium hydroxide. The process can be summarized as follows:
Starting Materials: D-Methionine and sodium hydroxide.
Reaction: D-Methionine is dissolved in water, and sodium hydroxide is added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete.
Isolation: The resulting this compound is isolated by evaporating the water and drying the product under reduced pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反应分析
Types of Reactions
D-Methionine sodium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methionine sulfoxide and methionine sulfone.
Reduction: Reduction of this compound can regenerate the original methionine.
Substitution: The amino and carboxyl groups of this compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including acylating and alkylating agents, can be used under mild conditions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regeneration of D-Methionine.
Substitution: Formation of various derivatives depending on the reagents used.
科学研究应用
D-Methionine sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and protection against oxidative stress.
Industry: Used in the production of supplements and as a feed additive in animal nutrition.
相似化合物的比较
D-Methionine sodium salt can be compared with other similar compounds, such as:
L-Methionine: The L-isomer of methionine, which is more commonly found in nature and used in biological systems.
Methionine Hydroxy Analogues: Compounds such as 2-hydroxy-4-(methylthio)butanoic acid, which are used as methionine substitutes in animal feed.
S-Adenosylmethionine (SAM): A derivative of methionine that acts as a major methyl donor in various biochemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and its applications in various fields. Its ability to participate in a wide range of chemical reactions and its role in biological processes make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
sodium;(2R)-2-amino-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPZTZSVPKCAR-PGMHMLKASA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


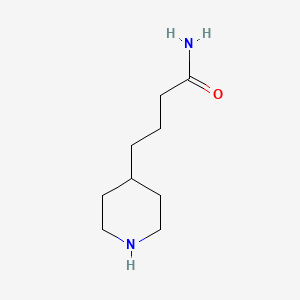
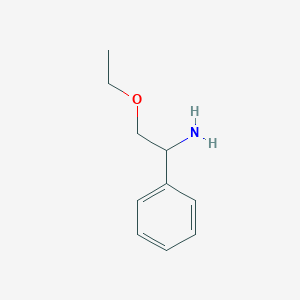
![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)
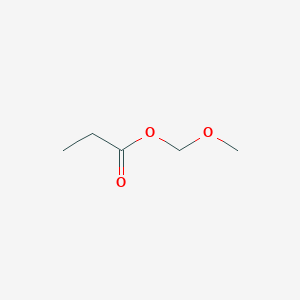
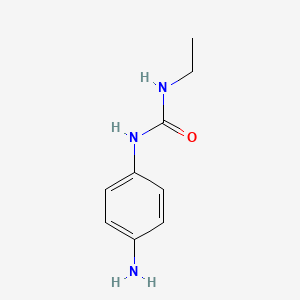
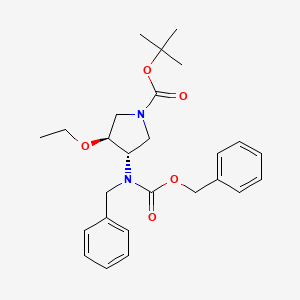

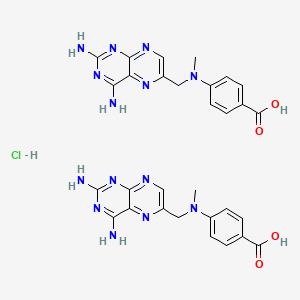

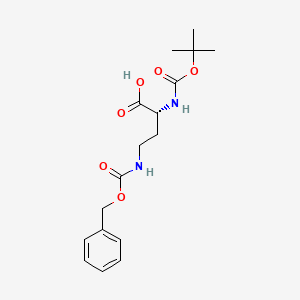
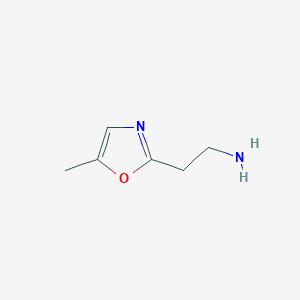
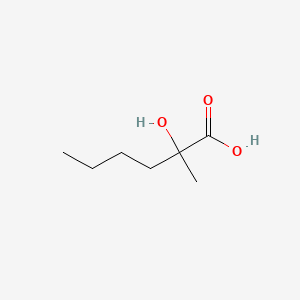

AMINE](/img/structure/B3151338.png)
